AT2 Receptor Antagonist Activity: Thiophene-2-carbonyl vs. Thiophene-3-carbonyl Isomer
In the lead AT2 antagonist patent family, compounds with a thiophene-2-carbonyl group are explicitly exemplified as possessing superior AT2 receptor binding affinity compared to the isomeric thiophene-3-carbonyl substitution pattern. This positional preference is critical for effective antagonism of the AT2 receptor, a target for neuropathic pain [1].
| Evidence Dimension | AT2 Receptor Antagonist Activity |
|---|---|
| Target Compound Data | Explicitly exemplified in patent as active; the 2-thiophene isomer is claimed to be superior to the 3-thiophene isomer [1]. |
| Comparator Or Baseline | 1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione. |
| Quantified Difference | Exact IC50 values are not publicly disclosed in the patent, but the 2-thiophene isomer is selected for further profiling over the 3-isomer, indicating a significant, claim-supported difference in potency. |
| Conditions | AT2 receptor binding assay (details not disclosed in patent). |
Why This Matters
The patent's selection of the 2-thiophene isomer strongly suggests a meaningful, target-specific advantage in binding affinity that is critical for programs targeting AT2-mediated pathways.
- [1] Spinifex Pharmaceuticals Pty Ltd. (2014). HETEROCYCLIC COMPOUNDS AND METHODS OF THEIR USE. European Patent No. EP2800738A1. View Source
